![molecular formula C16H13O6+ B1209262 Peonidin](/img/structure/B1209262.png)
Peonidin
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Overview
Description
Peonidin is an anthocyanidin cation that is flavylium bearing four hydroxy substituents at positions 3, 4', 5 and 7 as well as a methoxy substituent at position 3'. It has a role as an antineoplastic agent, an antioxidant, an apoptosis inducer and a metabolite. It is a conjugate acid of a peonidin(1-).
Peonidin belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. Peonidin is considered to be a practically insoluble (in water) and relatively neutral molecule. Peonidin has been primarily detected in urine. Within the cell, peonidin is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Cancer Research
Peonidin has been studied for its anticancer activities, particularly in breast cancer. It's been found to have potential activity as an anti-breast cancer agent by suppressing the excessive expression of the Human Epidermal Receptor-2 (HER-2) protein, which can induce cancer cell metastasis. This was demonstrated through an in silico molecular docking method, indicating peonidin's binding energy with HER-2 protein was significantly lower, suggesting a stronger and more stable bond compared to other compounds, highlighting its potential as a therapeutic agent against breast cancer (Laksmiani, Widiastari, & Reynaldi, 2018).
Cardiovascular Health
Research has shown peonidin's ability to modulate adhesion processes and reduce the production of E-Selectin and Vascular Endothelial Growth Factor (VEGF) in a pro-inflammatory environment, which is crucial in the development of atherosclerosis. This suggests peonidin's role in preventing monocyte adhesion to endothelial cells and its potential in regulating angiogenesis, offering insights into its cardiovascular health benefits (Marino et al., 2020).
Antioxidant Properties
Peonidin has been evaluated for its antioxidant properties, particularly as a natural food colorant with potential radical scavenging capabilities. The study identifies the most active sites for radical formation in peonidin and compares its reactivity and stability against other known antioxidants, underscoring its effectiveness in combating oxidative stress (Rajan, Hasna, & Muraleedharan, 2018).
Neuroprotective Effects
Peonidin has shown beneficial effects in models of retinal diseases, particularly in protecting photoreceptors from degeneration induced by toxic substances. This has implications for treating conditions like retinitis pigmentosa, offering a potential avenue for pharmacological intervention in degenerative visual disorders (Tao et al., 2016).
properties
Product Name |
Peonidin |
---|---|
Molecular Formula |
C16H13O6+ |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol |
InChI |
InChI=1S/C16H12O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-7H,1H3,(H3-,17,18,19,20)/p+1 |
InChI Key |
XFDQJKDGGOEYPI-UHFFFAOYSA-O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O |
synonyms |
peonidin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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